N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Description
N-[4-(Butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide (CAS: 600122-47-2, molecular formula: C₁₉H₁₉ClN₂O₃S₂) is a benzothiophene-derived compound featuring a chloro substituent at the 3-position and a butylsulfamoyl group attached to the para-position of the phenyl ring (Figure 1). This compound has garnered attention in medicinal chemistry due to its structural complexity, which balances lipophilicity (via the butyl chain) and polarity (via sulfamoyl and carboxamide groups), making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-2-3-12-21-27(24,25)14-10-8-13(9-11-14)22-19(23)18-17(20)15-6-4-5-7-16(15)26-18/h4-11,21H,2-3,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIPMZFHKOQBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Butylsulfamoyl Phenyl Group: This step involves a nucleophilic substitution reaction where a butylsulfamoyl phenyl derivative is introduced to the chlorinated benzothiophene core.
Formation of the Carboxamide Functionality:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally analogous benzothiophene derivatives (Table 1):
Table 1: Structural and Functional Comparison with Analogues
Key Insights from Comparison
Sulfamoyl vs.
Alkyl Chain Variations : The butylsulfamoyl group provides moderate lipophilicity, favoring membrane permeability over diethylsulfamoyl (branched, less lipophilic) and morpholinylsulfonyl (polar cyclic structure) .
Biological Activity Trends :
- Sulfamoyl derivatives generally exhibit stronger antimicrobial activity compared to benzyloxy-substituted compounds .
- The butyl chain may extend half-life in vivo compared to shorter-chain analogues due to reduced renal clearance .
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar sulfamoylbenzothiophenes, involving sequential sulfonylation and carboxamide coupling (e.g., ) .
Research Findings and Implications
- Antimicrobial Potential: Compounds with sulfamoyl groups (e.g., ) show broad-spectrum activity against Gram-positive bacteria, attributed to sulfonamide’s inhibition of dihydropteroate synthase . The butyl chain in the target compound may enhance penetration through bacterial membranes.
- Anticancer Activity : Benzothiophene derivatives with electron-withdrawing groups (e.g., chloro, sulfamoyl) demonstrate apoptosis induction in cancer cells (e.g., ) .
- Toxicity Considerations : Longer alkyl chains (e.g., butyl) may increase hepatotoxicity risk compared to morpholinyl or benzyloxy groups, necessitating further pharmacokinetic studies .
Biological Activity
N-[4-(butylsulfamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, particularly in the context of antitubercular and anticancer properties. The review synthesizes findings from diverse sources, including case studies and research articles, to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- IUPAC Name : this compound
This compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of benzothiophene derivatives. For instance, compounds derived from benzo[b]thiophene-2-carboxylic acid exhibited significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.60 to 22.86 μg/mL against various strains of MTB .
Table 1: Antitubercular Activity of Benzothiophene Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 8c | 0.60 | Against dormant M. bovis BCG |
| 8g | 0.61 | Against active M. bovis BCG |
| 7b | 2.73 | Against MDR-MTB |
These findings indicate that modifications to the benzothiophene structure can enhance antitubercular activity, making it a promising scaffold for drug development.
Anticancer Activity
The anticancer properties of benzothiophene derivatives have also been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The selectivity index (SI) values exceeding 10 suggest low toxicity to human cells while maintaining efficacy against cancer cells .
Table 2: Cytotoxicity of Benzothiophene Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 5.0 | >10 |
| Compound B | MCF7 | 7.5 | >12 |
The mechanism by which benzothiophenes exert their biological effects often involves interactions with specific enzymes or receptors within the target cells. For example, molecular docking studies have shown that these compounds can bind effectively to the active sites of key enzymes involved in cellular metabolism and pathogen survival .
Case Studies
In a notable case study, researchers synthesized a series of benzothiophene derivatives and evaluated their biological activities through in vitro assays. The study found that certain derivatives exhibited potent antitubercular activity with minimal cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
